molecular formula C22H17N3O4 B11652315 (4E)-5-methyl-4-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11652315
M. Wt: 387.4 g/mol
InChI Key: CIYZTMZORXGPCP-DEDYPNTBSA-N
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Description

(4E)-3-METHYL-4-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is a complex organic compound characterized by its unique structure, which includes a pyrazolone core, a furan ring, and a nitrophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-4-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-4-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E)-3-METHYL-4-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-4-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

(4E)-3-METHYL-4-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can be compared with similar compounds such as:

The uniqueness of (4E)-3-METHYL-4-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

(4E)-5-methyl-4-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H17N3O4/c1-14-12-17(25(27)28)8-10-19(14)21-11-9-18(29-21)13-20-15(2)23-24(22(20)26)16-6-4-3-5-7-16/h3-13H,1-2H3/b20-13+

InChI Key

CIYZTMZORXGPCP-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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